molecular formula C13H5Cl2F3N4O B3041416 5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole CAS No. 288161-09-1

5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole

Cat. No. B3041416
CAS RN: 288161-09-1
M. Wt: 361.1 g/mol
InChI Key: RJXVHGOFDJSROK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the coupling of the appropriate pyridyl and oxadiazole fragments. This could potentially be achieved through methods such as palladium-catalyzed cross-coupling reactions .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of aromaticity in the pyridyl and oxadiazole rings, electronegativity due to the presence of nitrogen, oxygen, and halogens (chlorine), and polarity due to the presence of the trifluoromethyl group .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the electron-withdrawing trifluoromethyl group and the electron-donating nitrogen atoms in the pyridyl and oxadiazole rings .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of aromatic rings, halogens, and the trifluoromethyl group could impact its solubility, boiling point, melting point, and other physical properties .

Mechanism of Action

Without specific context, it’s difficult to predict the exact mechanism of action of this compound. If it’s intended for use as a drug, its mechanism would depend on the biological target it interacts with. If it’s intended for use in materials science, its properties would depend on the specific application .

Safety and Hazards

As with any chemical compound, handling “5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole” would require appropriate safety measures. The compound could potentially be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

The potential applications and future directions for this compound would depend on its physical and chemical properties, which in turn depend on its molecular structure. It could potentially be used in the development of new pharmaceuticals, as a building block in organic synthesis, or in materials science .

properties

IUPAC Name

5-(2,6-dichloropyridin-4-yl)-3-[4-(trifluoromethyl)pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H5Cl2F3N4O/c14-9-3-6(4-10(15)20-9)12-21-11(22-23-12)7-5-19-2-1-8(7)13(16,17)18/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJXVHGOFDJSROK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)C2=NOC(=N2)C3=CC(=NC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H5Cl2F3N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole
Reactant of Route 3
5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole
Reactant of Route 4
Reactant of Route 4
5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole
Reactant of Route 5
Reactant of Route 5
5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole
Reactant of Route 6
Reactant of Route 6
5-(2,6-Dichloro-4-pyridyl)-3-[4-(trifluoromethyl)-3-pyridyl]-1,2,4-oxadiazole

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